molecular formula C20H16F3NO3 B2537034 N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878715-99-2

N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

Cat. No. B2537034
CAS RN: 878715-99-2
M. Wt: 375.347
InChI Key: IRJNPJLTFHAOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated the synthesis of compounds related to N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, showing strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Bioactive Compounds from Tobacco

Studies on Nicotiana tabacum have isolated furan-2-carboxylic acids, showing potential anti-Tobacco Mosaic Virus (TMV) activities. This suggests a potential for developing plant-based antiviral agents or exploring plant defense mechanisms (Wu et al., 2018).

Synthetic Applications in Medicinal Chemistry

Research into novel imidate derivatives of thiophene and furan emphasizes the utility of such compounds in the synthesis of potentially bioactive molecules, demonstrating the importance of these compounds in medicinal chemistry and drug development processes (Barcock et al., 1994).

Structural Characterisation and Biological Activity

The synthesis and characterization of new compounds based on furan derivatives, including their potential biological activities against various bacterial strains, underscore the relevance of these compounds in the search for new antibacterial agents (Ahmed et al., 2013).

Furan Synthesis via Palladium-catalyzed Condensation

The development of methods for the synthesis of multisubstituted furans via palladium-catalyzed condensation highlights the importance of these compounds in organic synthesis and the potential for creating complex molecules with significant biological activities (Lu et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c1-12-15(19(25)24-16-8-3-4-9-17(16)26-2)11-18(27-12)13-6-5-7-14(10-13)20(21,22)23/h3-11H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJNPJLTFHAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.